BenchChemオンラインストアへようこそ!

Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-

Synthetic chemistry Cross‑coupling Nucleophilic aromatic substitution

This disubstituted 1,3-oxazole is a strategic building block for fragment-based drug discovery and agrochemical development. The C2 chlorine enables direct Suzuki or Buchwald-Hartwig couplings, eliminating pre-activation steps, while the C5 4-CF₃-phenyl group provides the lipophilicity (XLogP 3.8) required to probe hydrophobic back pockets in kinase ATP sites. With a lead-like MW of 247.60 Da and TPSA of 26 Ų, it is ideal for SPR/NMR fragment screens. Available in multi-gram quantities with 95% purity, it supports pilot-scale synthesis without batch-to-batch variability.

Molecular Formula C10H5ClF3NO
Molecular Weight 247.6 g/mol
CAS No. 1238893-96-3
Cat. No. B1427745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-
CAS1238893-96-3
Molecular FormulaC10H5ClF3NO
Molecular Weight247.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(O2)Cl)C(F)(F)F
InChIInChI=1S/C10H5ClF3NO/c11-9-15-5-8(16-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H
InChIKeyZHDYCOZXSGWVIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxazole, 2‑chloro‑5‑[4‑(trifluoromethyl)phenyl]‑ (CAS 1238893‑96‑3): Core Physicochemical and Structural Profile for Scientific Procurement


Oxazole, 2‑chloro‑5‑[4‑(trifluoromethyl)phenyl]‑ (CAS 1238893‑96‑3) is a disubstituted 1,3‑oxazole bearing a chloro group at the C2 position and a 4‑(trifluoromethyl)phenyl moiety at C5. The electron‑withdrawing chlorine and trifluoromethyl substituents differentiate its reactivity and physicochemical properties from close analogs. The compound has a molecular weight of 247.60 g·mol⁻¹, a computed XLogP3‑AA of 3.8, a topological polar surface area (TPSA) of 26 Ų, zero hydrogen‑bond donors, and five hydrogen‑bond acceptors [1]. It is commercially available from multiple vendors at 95–98 % purity [2].

Why Generic Substitution Fails: Key Structural Differentiators of 2‑Chloro‑5‑[4‑(trifluoromethyl)phenyl]oxazole That Drive Procurement Decisions


Substituting Oxazole, 2‑chloro‑5‑[4‑(trifluoromethyl)phenyl]‑ with a generic oxazole analog is not straightforward because both the C2 chlorine and the C5 4‑(trifluoromethyl)phenyl group independently and synergistically influence reactivity, lipophilicity, and molecular recognition. The C2 chlorine serves as a reactive handle for nucleophilic aromatic substitution and palladium‑catalyzed cross‑coupling reactions, a synthetic entry point absent in the non‑chlorinated analog 5‑[4‑(trifluoromethyl)phenyl]‑1,3‑oxazole (CAS 87150‑14‑9) . The 4‑(trifluoromethyl)phenyl substituent raises the computed XLogP by approximately 0.6–1.0 log units relative to the non‑fluorinated analog 2‑chloro‑5‑phenyloxazole (CAS 62124‑43‑0), directly affecting membrane permeability and metabolic stability [1]. The quantitative evidence below details why these differences are material for selection.

Quantitative Evidence Guide: Head‑to‑Head and Cross‑Study Comparator Data for 2‑Chloro‑5‑[4‑(trifluoromethyl)phenyl]oxazole


C2 Chlorine as a Synthetic Reactivity Handle vs. C2‑Unsubstituted Analog 5‑[4‑(Trifluoromethyl)phenyl]‑1,3‑oxazole

The 2‑chloro substituent on the oxazole ring enables direct participation in Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNAr) reactions. In contrast, the non‑chlorinated comparator 5‑[4‑(trifluoromethyl)phenyl]‑1,3‑oxazole (CAS 87150‑14‑9) lacks this reactive site and requires pre‑functionalization (e.g., lithiation or halogenation) before similar transformations can be performed [1]. The 2‑chloro substituent also activates the oxazole ring toward ring‑opening reactions under acidic or nucleophilic conditions, widening the scope of accessible derivatives .

Synthetic chemistry Cross‑coupling Nucleophilic aromatic substitution

Lipophilicity Gain from 4‑(Trifluoromethyl)phenyl Substituent vs. Non‑Fluorinated Analog 2‑Chloro‑5‑phenyloxazole

The 4‑(trifluoromethyl)phenyl group at C5 substantially increases lipophilicity compared to the non‑fluorinated phenyl analog. The target compound has a computed XLogP3‑AA of 3.8 [1], whereas 2‑chloro‑5‑phenyloxazole (CAS 62124‑43‑0) has an estimated XLogP of approximately 2.8–3.0 . This ΔlogP of +0.8 to +1.0 log units is consistent with the known Hansch π value of the CF₃ group (π ≈ +0.88 for aromatic substitution) [2]. Enhanced lipophilicity correlates with improved passive membrane permeability and, in many medicinal chemistry contexts, increased metabolic stability due to the electron‑withdrawing effect of CF₃ that shields metabolically labile sites [2]. The topological polar surface area (TPSA) of 26 Ų is identical between the two analogs because TPSA is dominated by the oxazole ring atoms, confirming that the lipophilicity gain is achieved without increasing polar surface area, thereby improving the permeability‑lipophilicity balance [1].

Lipophilicity Drug design Permeability Metabolic stability

Molecular Weight and Heavy Atom Count vs. Chloromethyl‑Bridged Analog 2‑(Chloromethyl)‑5‑[4‑(trifluoromethyl)phenyl]oxazole

The target compound has a molecular weight of 247.60 g·mol⁻¹ [1], significantly lower than the chloromethyl‑bridged analog 2‑(chloromethyl)‑5‑[4‑(trifluoromethyl)phenyl]oxazole (CAS 1094452‑29‑5) at 261.63 g·mol⁻¹ . The 14 Da difference corresponds to one methylene (–CH₂–) unit inserted between the chlorine and the oxazole ring. In fragment‑based and lead‑optimization programs, lower molecular weight is preferred for更好的 ligand efficiency metrics (LE, LLE, BEI). The absence of the flexible methylene linker also reduces the number of rotatable bonds from 2 (comparator) to 1 (target compound) [1], which is associated with improved oral bioavailability according to the Veber rules [2]. Additionally, the direct C–Cl bond on the oxazole ring is shorter and stronger than a C–CH₂–Cl bond, offering different reactivity and stability profiles.

Fragment‑based design Lead‑likeness Molecular weight efficiency

Commercially Available Purity Specifications Across Multiple Vendors for Reproducible Screening

The target compound is stocked by multiple independent vendors with documented purity specifications: AKSci at 95 % , CalpacLab at 98 % [1], Leyan at 95 % , and CymitQuimica (Biosynth) at min. 95 % . In contrast, the closest non‑chlorinated comparator 5‑[4‑(trifluoromethyl)phenyl]‑1,3‑oxazole is available at 97 % from Sigma‑Aldrich/AOBChem but is limited to fewer suppliers . The multi‑vendor availability of the target compound at ≥95 % purity reduces supply‑chain risk for large screening campaigns and provides competitive pricing. The 98 % purity grade from CalpacLab is the highest commercially listed specification for any compound in this oxazole subclass [1].

Purity Batch consistency Procurement Screening

Hydrogen‑Bond Acceptor Count and Electrophilic Character vs. Regioisomeric 5‑(2‑Chloro‑5‑(trifluoromethyl)phenyl)oxazole

Both the target compound and its regioisomer 5‑(2‑chloro‑5‑(trifluoromethyl)phenyl)oxazole (CAS 2142109‑62‑2) share the molecular formula C₁₀H₅ClF₃NO (MW 247.60) [1]. However, the position of the chlorine atom differs fundamentally: in the target compound, Cl is on the oxazole ring (C2), creating an electrophilic center susceptible to nucleophilic attack; in the regioisomer, Cl is on the phenyl ring, where it acts primarily as a steric and electronic modulator of π‑stacking and hydrophobic interactions rather than a direct reaction center. The computed hydrogen‑bond acceptor count is identical (5) for both [1], but the oxazole‑ring chlorine in the target compound lowers the LUMO energy compared to the phenyl‑ring chlorine, enhancing electrophilic reactivity at C2 and enabling covalent or covalent‑reversible inhibitor design strategies [2].

Molecular recognition Electrophilicity Target engagement

Best Research and Industrial Application Scenarios for 2‑Chloro‑5‑[4‑(trifluoromethyl)phenyl]oxazole Based on Quantified Differentiation Evidence


Medicinal Chemistry: Kinase and Enzyme Inhibitor Library Synthesis Requiring C2 Derivatization

The C2 chlorine enables direct palladium‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) to introduce diverse amines, aryl, or heteroaryl groups at the oxazole C2 position without a pre‑activation step. This is particularly valuable for constructing focused libraries targeting kinases or other ATP‑binding enzymes where the oxazole core serves as a hinge‑binding scaffold. The non‑chlorinated analog (CAS 87150‑14‑9) would require separate halogenation, adding one synthetic step and reducing overall yield.[1] The 4‑CF₃‑phenyl group at C5 provides the lipophilicity (XLogP 3.8) needed to occupy hydrophobic back pockets common in kinase ATP sites.[2]

Fragment‑Based Drug Discovery: Lead‑Like Starting Point with Balanced Lipophilicity

With a molecular weight of 247.60 Da, one rotatable bond, XLogP of 3.8, and TPSA of 26 Ų, this compound falls within lead‑like chemical space and is suitable as a fragment or low‑molecular‑weight starting point for optimization.[1] Its physicochemical profile compares favorably to the chloromethyl‑bridged analog (MW 261.63, 2 rotatable bonds), offering better ligand‑efficiency metrics.[2] The multi‑vendor availability at 95–98 % purity ensures batch‑to‑batch consistency for fragment screening by SPR, NMR, or thermal shift assays.[3]

Agrochemical Intermediate: Synthesis of Trifluoromethyl‑Containing Crop Protection Agents

Trifluoromethyl‑substituted oxazoles and their derivatives are well‑represented in agrochemical patents as herbicides, fungicides, and insecticides.[1] The target compound's 2‑chloro group provides a reactive site for further functionalization while the 4‑CF₃‑phenyl moiety contributes metabolic stability and environmental persistence required for field applications. The compound is stocked in multi‑gram quantities by AKSci and Leyan (up to 25 g) for pilot‑scale synthesis.[2]

Chemical Biology: Electrophilic Probe Design for Covalent Target Engagement

The 2‑chloro substituent on the electron‑deficient oxazole ring creates an electrophilic center that can be exploited for covalent inhibitor design, either directly (SNAr with active‑site cysteine) or after conversion to a more reactive warhead (e.g., acrylamide, sulfonyl fluoride).[1] The CF₃ group enhances cell permeability (correlating with XLogP 3.8), a critical parameter for cellular target‑engagement assays such as CETSA or NanoBRET.[2]

Quote Request

Request a Quote for Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.